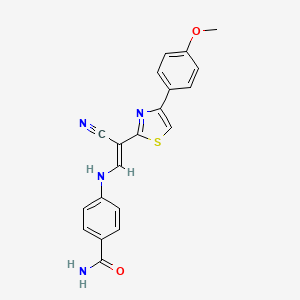
(E)-4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes findings from various studies, examining its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process starting from thiazole derivatives. The key steps include:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thiourea and appropriate carbonyl compounds.
- Vinylation : The introduction of the vinyl group is achieved via a Knoevenagel condensation reaction.
- Final Coupling : The final product is formed by coupling the thiazole derivative with an appropriate amine to yield the benzamide structure.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole-containing compounds, including this compound). The compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 3.5 | Inhibition of proliferation |
| A549 (Lung Cancer) | 6.0 | Modulation of apoptotic pathways |
In a study by Farag et al., thiazole derivatives were shown to possess potent anticancer activity, with some compounds demonstrating IC50 values lower than established chemotherapeutics like doxorubicin . The structure-activity relationship analysis indicated that the presence of methoxy and cyano groups significantly enhances the anticancer efficacy .
Neuropharmacological Effects
The compound's neuropharmacological potential has also been explored, particularly its anticonvulsant properties. Research indicates that thiazole derivatives can modulate neurotransmitter systems, leading to anticonvulsant effects in animal models.
| Model | Dose (mg/kg) | Effectiveness |
|---|---|---|
| picrotoxin-induced | 20 | Complete protection against seizures |
| MES model | 15 | Significant reduction in seizure duration |
In these models, compounds similar to this compound displayed median effective doses significantly lower than standard treatments, indicating their potential as novel anticonvulsants .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Cyano Group : Increases electron-withdrawing capacity, improving binding affinity to target proteins.
- Thiazole Moiety : Critical for anticancer activity due to its ability to interact with multiple biological targets.
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study demonstrated that this compound induced apoptosis in HepG2 cells through activation of caspase pathways. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptotic markers such as cleaved PARP and activated caspases .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This was assessed using primary neuronal cultures exposed to hydrogen peroxide, where treatment with the compound resulted in reduced cell death and preservation of mitochondrial function .
属性
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-17-8-4-13(5-9-17)18-12-27-20(24-18)15(10-21)11-23-16-6-2-14(3-7-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDHDAUGVTLRP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














